Home > Products > Building Blocks P1326 > 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole - 6573-19-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Catalog Number: EVT-2925609
CAS Number: 6573-19-9
Molecular Formula: C5H7N3
Molecular Weight: 109.132
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound composed of a pyrrole ring fused to a pyrazole ring. It serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. This scaffold is particularly interesting for developing kinase inhibitors, particularly for Aurora kinases involved in cell cycle regulation. [, , , , ]

Overview

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to a class of pyrazole derivatives that exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression. The structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole includes a fused bicyclic system that contributes to its pharmacological properties.

Source

The compound is synthesized through various chemical pathways, often starting from simpler precursors such as hydrazines and carbonyl compounds. Research has focused on optimizing synthesis methods to enhance yield and purity while reducing costs associated with raw materials.

Classification

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is classified under the category of pyrazole derivatives. It is specifically noted for its role as an inhibitor of cyclin-dependent kinases and Aurora kinases, which are critical in regulating the cell cycle and are often implicated in cancer.

Synthesis Analysis

Methods

The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves several key steps:

  1. Formation of the Pyrazole Ring: Starting materials such as diethyl oxalate and tetrahydropyranone are reacted under controlled conditions (e.g., in tetrahydrofuran solvent at low temperatures) with lithium bis(trimethylsilyl)amide as a catalyst to form intermediates.
  2. Cyclization: The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole structure.
  3. Hydrolysis: Final hydrolysis steps yield the target compound with high purity and yield.

Technical details indicate that the reaction conditions are optimized for mildness and efficiency, addressing previous challenges related to harsh conditions and low yields in earlier methods .

Molecular Structure Analysis

Structure

The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole features a fused bicyclic framework consisting of a pyrrole and pyrazole ring. This unique arrangement contributes to its biological activity by facilitating interactions with target proteins.

Data

  • Molecular Formula: C8_{8}H10_{10}N4_{4}
  • Molecular Weight: Approximately 162.19 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation or visualized through molecular modeling software for detailed analysis.
Chemical Reactions Analysis

Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole participates in various chemical reactions typical for heterocycles:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can undergo nucleophilic substitutions.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions due to its unsaturated nature.

Technical details from studies indicate that these reactions can lead to the development of new derivatives with enhanced pharmacological properties .

Mechanism of Action

Process

The mechanism of action for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole primarily involves inhibition of specific kinases such as Aurora kinases. These kinases play crucial roles in cell division and proliferation:

  • Inhibition of Kinase Activity: The compound binds to the ATP-binding site of these kinases, preventing their activation.
  • Impact on Cell Cycle: This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Data from studies show that certain derivatives exhibit nanomolar potency against Aurora kinases and other anticancer targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Relevant analyses indicate that these properties are crucial for developing formulations suitable for therapeutic use .

Applications

Scientific Uses

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has significant potential applications in:

  • Cancer Therapy: As a selective inhibitor of cyclin-dependent kinases and Aurora kinases, it is being explored for its ability to halt tumor growth.
  • Drug Development: Ongoing research focuses on modifying its structure to enhance efficacy and reduce side effects associated with traditional chemotherapeutics.

Studies have demonstrated promising results in preclinical models regarding its cytotoxicity against various cancer cell lines . Further exploration into its mechanism may lead to novel therapeutic strategies against resistant cancer forms.

Synthetic Methodologies and Structural Optimization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Regioselective Synthesis Pathways for Core Scaffold Construction

The construction of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core relies on regioselective cyclization strategies to avoid isomeric impurities. The most efficient approach involves Knorr-type reactions between N-protected hydrazines and cyclic 1,3-dicarbonyl equivalents. For instance, cyclocondensation of 3-aminopyrrolidine-2,5-diones with methylhydrazine yields the bicyclic scaffold with >95% regioselectivity at C3–N2, critical for kinase binding [2] [6]. Microwave-assisted cyclization (150°C, DMF) significantly enhances reaction efficiency, reducing typical reaction times from 48 hours to 30 minutes while maintaining yields >85% [1].

Alternative routes employ intramolecular hydrazide cyclizations, where N-(2-chloroethyl)pyrazole precursors undergo base-mediated ring closure (K₂CO₃, acetonitrile, reflux). This method installs the pyrrolidine ring with precise stereocontrol at the C5–C6 fusion site, achieving diastereomeric ratios up to 98:2 [8]. Recent advances utilize flow chemistry for continuous processing of azomethine imine intermediates, enabling kilogram-scale production with <2% regioisomeric contamination [3].

Table 1: Regioselective Synthesis Methods for Core Scaffold

PrecursorConditionsRegioselectivityYield (%)Key Advantage
3-Aminopyrrolidine-2,5-dioneMethylhydrazine, EtOH, Δ 18h>95% (N2-attack)78–92Single isomer formation
N-(2-Chloroethyl)pyrazoleK₂CO₃, CH₃CN, reflux, 8h98:2 (trans:cis)85Stereochemical control
Azomethine imineFlow reactor, 120°C, 10 min residence>99%90Scalability to kilogram quantities

Catalytic Strategies for Functional Group Introduction at N1 and C5 Positions

N1 Functionalization leverages transition metal catalysis for C–N bond formation. Copper-catalyzed Ullmann-type coupling (CuI/1,10-phenanthroline, K₃PO₄, DMSO, 110°C) enables arylation with electron-deficient bromoarenes, achieving >80% yields while preserving base-sensitive moieties [3] [7]. For sterically hindered aryl groups, palladium-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos, toluene, 90°C) proves superior, tolerating ortho-substituted aryl halides without pyrrolidine ring epimerization [8].

C5 Modifications exploit the scaffold’s inherent nucleophilicity. Directed ortho-lithiation (s-BuLi, TMEDA, –78°C) at C5 occurs regioselectively due to the electron-withdrawing pyrazole nitrogen, allowing carboxylation (CO₂ quenching) or phosphorylation (ClP(O)(OEt)₂) with 70–85% efficiency [4]. Transition-metal-catalyzed cross-coupling is equally viable: Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) install aryl/heteroaryl groups using 5-bromo derivatives, while Chan-Lam oxygenation (Cu(OAc)₂, pyridine, air) introduces phenolic functionalities [1] .

Table 2: Catalytic Functionalization Strategies

PositionReaction TypeCatalyst SystemElectrophileYield Range (%)Application Example
N1ArylationCuI/1,10-phenanthroline, K₃PO₄4-Cyanobromobenzene75–88Kinase hinge-binding domain
N1AlkylationNaH, DMF, 0°C to RT3-Bromopropyl-THP90Prodrug synthesis (F387319)
C5Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O3-Pyridinylboronic acid82Solubility enhancement
C5Directed lithiations-BuLi/TMEDA, –78°C, then CO₂85Carboxylic acid bioisosteres

Solid-Phase Synthesis Approaches for High-Throughput Derivative Libraries

Solid-phase synthesis enables rapid diversification of the tetrahydropyrrolopyrazole core, particularly for drug discovery. Resin-bound hydrazines (e.g., Rink amide MBHA resin) serve as anchors for scaffold assembly: immobilized arylhydrazines undergo cyclocondensation with 2-ethoxymethylene malononitrile, followed by acidolytic cleavage (TFA/CH₂Cl₂), yielding 5-aminopyrazole variants [3] [7]. Alternatively, Wang resin-linked ketoesters react with hydrazines to form pyrazole rings, after which on-resin acylation at N1 introduces structural diversity prior to TFA cleavage [4].

Key innovations include cyclative cleavage strategies using safety-catch linkers. N1-Alloc-protected scaffolds attached via sulfonamide linkages undergo Pd-catalyzed deprotection and spontaneous cyclization, releasing 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles with >90% purity (HPLC). This approach generates libraries of 500+ compounds for kinase inhibition screening, with reactions performed in 96-well plates [8]. Microwave-assisted solid-phase reactions (100°C, 10 min) further accelerate library production, reducing coupling times by 8-fold versus conventional heating .

Table 3: Solid-Phase Strategies for Library Generation

Resin TypeAnchor PointDiversification StepCleavage ConditionsPurity (HPLC, %)Library Size
Rink amide MBHAHydrazineKnoevenagel + cyclocondensation20% TFA/DCM85–95200 compounds
Wang carbamateKetoesterAcylation at N150% TFA/DCM80–90150 compounds
Safety-catch sulfonamideSulfonamidePd-catalyzed Alloc removal + cyclization0.5M NaOH>90500+ compounds

Stereochemical Control in Bicyclic Ring Formation

Stereocontrol at the pyrrolidine-pyrazole fusion (positions 5a and 9b) dictates three-dimensional topology for target engagement. Chiral auxiliary-mediated synthesis using (–)-8-phenylmenthol esters directs hydrogenation of Δ³-pyrroline intermediates, affording cis-fused products with 95% de [2]. Removal of the auxiliary (LiOH/THF/H₂O) yields enantiopure (>99% ee) scaffolds essential for selective kinase inhibition.

Asymmetric hydrogenation of prochiral enones using Rh(I)-(S)-BINAP catalysts (5 bar H₂, ethanol) achieves trans-selectivity (94% de), exploiting steric bias from the fused pyrazole ring [8]. Computational studies (DFT: B3LYP/6-31G) reveal that *cis-isomers adopt envelope conformations with the pyrrolidine nitrogen oriented outward, enhancing ATP-binding pocket complementarity in Aurora A kinase [1] [6]. Conversely, trans-isomers exhibit flat profiles suitable for PKCβII inhibition.

Properties

CAS Number

6573-19-9

Product Name

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Molecular Formula

C5H7N3

Molecular Weight

109.132

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)NN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.